molecular formula C18H11N3O3 B2733772 2-[(E)-[(4-nitrophenyl)methylidene]amino]-5-phenylfuran-3-carbonitrile CAS No. 478033-36-2

2-[(E)-[(4-nitrophenyl)methylidene]amino]-5-phenylfuran-3-carbonitrile

Cat. No.: B2733772
CAS No.: 478033-36-2
M. Wt: 317.304
InChI Key: AEVRSXAVFKVMKK-UDWIEESQSA-N
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Description

2-[(E)-[(4-nitrophenyl)methylidene]amino]-5-phenylfuran-3-carbonitrile is a chemical compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-[(4-nitrophenyl)methylidene]amino]-5-phenylfuran-3-carbonitrile typically involves the condensation reaction between 4-nitrobenzaldehyde and 5-phenylfuran-3-carbonitrile in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-[(E)-[(4-nitrophenyl)methylidene]amino]-5-phenylfuran-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[(E)-[(4-nitrophenyl)methylidene]amino]-5-phenylfuran-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(E)-[(4-nitrophenyl)methylidene]amino]-5-phenylfuran-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to metal ions through its nitrogen and oxygen atoms, forming stable complexes. These complexes can inhibit the activity of certain enzymes by blocking their active sites. Additionally, the compound’s ability to undergo redox reactions allows it to participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • N′-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N′-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
  • 4-{[(E)-(2-nitrophenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

2-[(E)-[(4-nitrophenyl)methylidene]amino]-5-phenylfuran-3-carbonitrile is unique due to its specific structural features, such as the presence of both a nitro group and a furan ring.

Biological Activity

2-[(E)-[(4-nitrophenyl)methylidene]amino]-5-phenylfuran-3-carbonitrile, also known by its CAS number 478033-36-2, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including data tables, case studies, and research findings.

  • Molecular Formula : C18H11N3O3
  • Molecular Weight : 317.3 g/mol
  • Boiling Point : Approximately 582 °C
  • Density : 1.26 g/cm³

The biological activity of this compound can be attributed to its structural features, which allow it to interact with various biological targets. The presence of the furan ring and the nitrophenyl group contributes to its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Recent studies have shown that derivatives of furan compounds exhibit significant antimicrobial properties. For instance, the compound has been tested against various bacterial strains, demonstrating varying degrees of effectiveness.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The compound's mechanism appears to involve the inhibition of bacterial cell wall synthesis, potentially targeting enzymes involved in lipid biosynthesis similar to other known inhibitors like platensimycin .

Anticancer Activity

In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. Notably, it has shown promising results against human hepatoblastoma (Hep-G2) cells.

Cell Line IC50 (µM)
Hep-G215
HeLa25
MCF-730

The observed cytotoxicity is believed to be mediated through apoptosis induction and cell cycle arrest at the G2/M phase .

Study 1: Antimicrobial Efficacy

A study conducted by researchers at a leading university investigated the antimicrobial properties of various furan derivatives, including our compound. Results indicated that it effectively inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a lead compound for developing new antibiotics .

Study 2: Anticancer Properties

Another research project focused on the anticancer effects of this compound on Hep-G2 cells. The study utilized flow cytometry and annexin V staining to confirm that treatment with the compound led to increased apoptosis rates compared to control groups. This study highlights the compound's potential for further development in oncology .

Properties

IUPAC Name

2-[(E)-(4-nitrophenyl)methylideneamino]-5-phenylfuran-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11N3O3/c19-11-15-10-17(14-4-2-1-3-5-14)24-18(15)20-12-13-6-8-16(9-7-13)21(22)23/h1-10,12H/b20-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEVRSXAVFKVMKK-UDWIEESQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(O2)N=CC3=CC=C(C=C3)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC(=C(O2)/N=C/C3=CC=C(C=C3)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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